

# A Comparative Guide to Cleavable and Non-Cleavable PEG Linkers in Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

The strategic selection of a linker is a critical determinant in the design of effective drug delivery systems, particularly for antibody-drug conjugates (ADCs). The linker, which connects the therapeutic payload to the delivery vehicle, profoundly influences the stability, pharmacokinetics, efficacy, and safety of the conjugate. Polyethylene glycol (PEG) has been widely adopted as a component of these linkers to enhance solubility and improve in vivo performance.[1] This guide provides an objective comparison of two primary classes of PEG linkers: cleavable and non-cleavable, supported by experimental data and detailed methodologies to inform rational drug design.

At a Glance: Key Differences



| Feature                             | Cleavable PEG Linker                                                                                                                                     | Non-Cleavable PEG Linker                                                                                            |  |
|-------------------------------------|----------------------------------------------------------------------------------------------------------------------------------------------------------|---------------------------------------------------------------------------------------------------------------------|--|
| Payload Release Mechanism           | Triggered by specific conditions in the tumor microenvironment or intracellularly (e.g., low pH, high enzyme concentration, reducing environment).[2][3] | Relies on the complete lysosomal degradation of the antibody backbone to release the payload-linker complex.[4] [5] |  |
| Released Payload                    | Typically the unmodified, potent parent drug.[6]                                                                                                         | The payload remains attached to the linker and an amino acid residue from the antibody.[4]                          |  |
| Plasma Stability                    | Generally lower, with a potential for premature drug release.[6]                                                                                         | Generally higher, leading to a more stable conjugate in circulation.[4][6]                                          |  |
| Bystander Effect                    | High potential, as the released, often membrane-permeable drug can diffuse to and kill adjacent antigen-negative tumor cells.[6]                         | Low to negligible, as the released payload-linker complex is often charged and less membrane-permeable.[7]          |  |
| Off-Target Toxicity                 | Higher potential due to the possibility of premature payload release and the bystander effect.[5]                                                        | Lower potential due to greater stability and a limited bystander effect.[4][7]                                      |  |
| Efficacy in Heterogeneous<br>Tumors | Potentially more effective due<br>to the bystander effect, which<br>can eliminate antigen-negative<br>cancer cells within the tumor<br>mass.[6]          | May be less effective against antigen-negative cells.[7]                                                            |  |

## **Quantitative Performance Data**

Direct head-to-head comparisons of cleavable and non-cleavable PEG linkers using the identical antibody and payload are limited in published literature. The following tables



summarize representative quantitative data compiled from various sources to provide a comparative overview.

Table 1: In Vitro Cytotoxicity

| ADC<br>Construct                            | Linker Type                      | Cell Line | Target<br>Antigen | IC50 (M)               | Reference |
|---------------------------------------------|----------------------------------|-----------|-------------------|------------------------|-----------|
| Trastuzumab-<br>vc-MMAE                     | Cleavable<br>(Val-Cit)           | BT-474    | HER2              | ~1 x 10 <sup>-11</sup> | [6]       |
| Trastuzumab-<br>SMCC-DM1                    | Non-<br>cleavable<br>(Thioether) | KPL-4     | HER2              | ~3 x 10 <sup>-11</sup> | [4]       |
| Anti-CD79b-<br>vc-MMAE                      | Cleavable<br>(Val-Cit)           | Jeko-1    | CD79b             | ~1 x 10 <sup>-10</sup> | [8]       |
| Anti-CD79b-<br>Tandem-<br>cleavage-<br>MMAE | Cleavable<br>(Novel)             | Jeko-1    | CD79b             | ~1 x 10 <sup>-10</sup> | [8]       |

Note: IC50 values are highly dependent on the specific antibody, payload, drug-to-antibody ratio (DAR), and cell line used.

Table 2: In Vivo Efficacy in Xenograft Models



| ADC<br>Construct                            | Linker Type                      | Tumor<br>Model          | Dosing                  | Outcome                                                            | Reference |
|---------------------------------------------|----------------------------------|-------------------------|-------------------------|--------------------------------------------------------------------|-----------|
| Anti-CD79b-<br>vc-MMAE                      | Cleavable<br>(Val-Cit)           | Jeko-1<br>Xenograft     | Single 3<br>mg/kg dose  | Tumor growth inhibition                                            | [8]       |
| Anti-CD79b-<br>Tandem-<br>cleavage-<br>MMAE | Cleavable<br>(Novel)             | Jeko-1<br>Xenograft     | Single 3<br>mg/kg dose  | Superior<br>tumor growth<br>inhibition<br>compared to<br>vc-linker | [8]       |
| cAC10-vc-                                   | Cleavable<br>(Val-Cit)           | L2987 Lung<br>Xenograft | Single 1<br>mg/kg dose  | Tumor regression                                                   | [9]       |
| Trastuzumab-<br>SMCC-DM1                    | Non-<br>cleavable<br>(Thioether) | KPL-4<br>Xenograft      | Single 10<br>mg/kg dose | Tumor stasis                                                       | [4]       |

Table 3: Plasma Stability

| ADC<br>Construct         | Linker Type                      | Species | Time Point | % Intact<br>ADC<br>Remaining | Reference |
|--------------------------|----------------------------------|---------|------------|------------------------------|-----------|
| Trastuzumab-<br>vc-MMAE  | Cleavable<br>(Val-Cit)           | Rat     | 144 h      | ~65%                         | [9]       |
| Trastuzumab-<br>SMCC-DM1 | Non-<br>cleavable<br>(Thioether) | Rat     | 168 h      | >90%                         | [4]       |

Signaling Pathways and Experimental Workflows Mechanism of Action of ADCs with Cleavable vs. Non-cleavable Linkers







Click to download full resolution via product page

Caption: Comparative intracellular trafficking and payload release mechanisms of ADCs with cleavable and non-cleavable linkers.

## **Experimental Workflow for In Vitro Cytotoxicity Assay**





Click to download full resolution via product page

Caption: A typical workflow for determining the in vitro cytotoxicity (IC50) of an ADC.



# **Experimental Workflow for Bystander Killing Assay (Co-Culture Method)**



Click to download full resolution via product page

Caption: Workflow for assessing the bystander effect of an ADC using a co-culture model.

## **Experimental Protocols**



# Synthesis of a Cleavable Linker-Drug Conjugate (Val-Cit-PABC-MMAE)

This protocol describes the synthesis of a commonly used enzyme-cleavable linker-drug conjugate.

#### Materials:

- Fmoc-Val-Cit-PAB-PNP
- MMAE (Monomethyl auristatin E)
- Dimethylformamide (DMF)
- N,N-Diisopropylethylamine (DIPEA)
- Piperidine
- High-performance liquid chromatography (HPLC) system for purification

#### Procedure:

- Fmoc Deprotection: Dissolve Fmoc-Val-Cit-PAB-PNP in DMF. Add piperidine (20% v/v) and stir at room temperature for 1-2 hours to remove the Fmoc protecting group. Monitor the reaction by thin-layer chromatography (TLC) or LC-MS.
- Solvent Removal: Remove the solvent and excess piperidine under reduced pressure.
- Conjugation to Payload: Dissolve the deprotected linker and MMAE in DMF. Add DIPEA to adjust the pH to ~8-9. Stir the reaction mixture at room temperature overnight.
- Purification: Purify the crude product by reverse-phase HPLC to obtain the pure Val-Cit-PABC-MMAE linker-drug conjugate.
- Characterization: Confirm the identity and purity of the final product by LC-MS and NMR.[10]



# Synthesis of a Non-Cleavable Linker-ADC (Thioether Linkage)

This protocol outlines the conjugation of a drug to an antibody via a stable thioether bond using an SMCC linker.

#### Materials:

- Antibody in phosphate-buffered saline (PBS)
- Tris(2-carboxyethyl)phosphine (TCEP)
- SMCC-payload conjugate
- Dimethyl sulfoxide (DMSO)
- Size-exclusion chromatography (SEC) column

#### Procedure:

- Antibody Reduction: Partially reduce the interchain disulfide bonds of the antibody by incubating with a molar excess of TCEP in PBS at 37°C for 1-2 hours.
- Linker-Payload Conjugation: Dissolve the SMCC-payload conjugate in DMSO and add it to
  the reduced antibody solution. Allow the reaction to proceed at room temperature for 2-4
  hours. The maleimide group of the SMCC linker will react with the free thiol groups on the
  antibody to form a stable thioether bond.
- Quenching: Quench any unreacted maleimide groups by adding an excess of Nacetylcysteine.
- Purification: Purify the resulting ADC from unreacted linker-payload and other small molecules using a desalting or SEC column.
- Characterization: Characterize the ADC to determine the drug-to-antibody ratio (DAR) using techniques such as hydrophobic interaction chromatography (HIC) or LC-MS.



## In Vitro Cytotoxicity Assay (MTT Assay)

This assay measures the ability of an ADC to kill target cells.[11]

#### Procedure:

- Cell Seeding: Plate target (antigen-positive) and control (antigen-negative) cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate overnight.
- ADC Treatment: Prepare serial dilutions of the ADC, an isotype control antibody, and the free payload in cell culture medium. Add the diluted compounds to the cells.
- Incubation: Incubate the plates for 72-96 hours at 37°C in a 5% CO2 incubator.
- Viability Assessment: Add MTT reagent to each well and incubate for 2-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
- Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
- Data Analysis: Measure the absorbance at 570 nm using a plate reader. Normalize the results to untreated control cells and plot the dose-response curves to determine the IC50 value.[12]

## **Plasma Stability Assay**

This assay assesses the stability of the ADC in plasma, which is crucial for predicting its in vivo performance.[13][14]

#### Procedure:

- Incubation: Incubate the ADC in human or mouse plasma at 37°C.
- Time Points: Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72, 144 hours).
- Sample Preparation: At each time point, precipitate the plasma proteins (e.g., with acetonitrile) to separate the released payload from the intact ADC.



- Quantification of Released Payload: Analyze the supernatant by LC-MS/MS to quantify the concentration of the released payload.
- Quantification of Intact ADC: The amount of intact ADC can be determined by various methods, including ELISA or by measuring the drug-to-antibody ratio (DAR) of the remaining ADC using HIC-HPLC or LC-MS.
- Data Analysis: Plot the concentration of released payload or the percentage of intact ADC over time to determine the stability profile of the ADC.

### Conclusion

The choice between a cleavable and a non-cleavable PEG linker is a critical decision in the design of drug delivery systems, with significant implications for the therapeutic index of the resulting conjugate. Cleavable linkers offer the advantage of releasing the highly potent, unmodified payload, which can induce a bystander effect beneficial for treating heterogeneous tumors.[6] However, this comes with the potential for lower plasma stability and a higher risk of off-target toxicity.[6] Non-cleavable linkers provide greater plasma stability, which can lead to a more favorable safety profile by minimizing premature drug release.[4] The released payload, however, is a modified version that is less membrane-permeable, largely abrogating the bystander effect.[7]

Ultimately, the optimal linker strategy depends on the specific target antigen, the tumor microenvironment, the properties of the payload, and the desired balance between efficacy and safety for a given therapeutic indication. A thorough understanding of the comparative performance of both linker types, supported by robust experimental data, is essential for the rational design of the next generation of targeted therapeutics.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

1. labinsights.nl [labinsights.nl]



- 2. purepeg.com [purepeg.com]
- 3. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]
- 4. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 5. Severing Ties: Quantifying the Payload Release from Antibody Drug Conjugates PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. High-Throughput, Multispecies, Parallelized Plasma Stability Assay for the Determination and Characterization of Antibody—Drug Conjugate Aggregation and Drug Release - PMC [pmc.ncbi.nlm.nih.gov]
- 10. FMoc-Val-Cit-PAB: Applications of FMoc-Val-Cit-PAB in Antibody-Drug Conjugates and Its Synthesis Method Chemicalbook [chemicalbook.com]
- 11. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates | MDPI [mdpi.com]
- 12. purepeg.com [purepeg.com]
- 13. researchgate.net [researchgate.net]
- 14. A Two-Step Immunocapture Assay for ADCs Characterization Creative Biolabs [creative-biolabs.com]
- To cite this document: BenchChem. [A Comparative Guide to Cleavable and Non-Cleavable PEG Linkers in Drug Delivery]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15574971#cleavable-vs-non-cleavable-peg-linkers-in-drug-delivery]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com